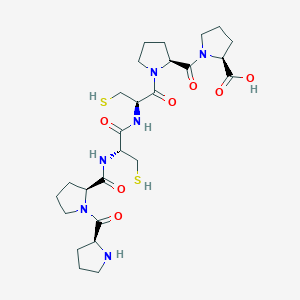
5-Ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 5-ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole can be achieved through several methods. One notable method involves the reaction of lithiated methoxyallene with isopropyl isothiocyanate and propargyl bromide. This reaction proceeds through a one-pot synthesis and [1,5]-sigmatropic isomerization of 1-aza-1,3,4-triene to conjugated 2-aza-1,3,5-triene, followed by deprotonation of the S-methylene fragment and intramolecular cyclization involving the imino group .
Analyse Chemischer Reaktionen
5-Ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Cyclodimerization: This compound can undergo [2+2]-cyclodimerization to form highly functionalized 1,3-bis(methylene)cyclobutane.
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position due to the delocalization of π-electrons.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electrophilic and nucleophilic substitution reactions, which can modulate the activity of enzymes and receptors. Additionally, the compound’s ability to undergo cyclodimerization can lead to the formation of biologically active cyclobutane derivatives .
Vergleich Mit ähnlichen Verbindungen
5-Ethenylidene-4-methyl-2,5-dihydro-1,3-thiazole can be compared with other thiazole derivatives such as:
4,5-Dihydro-2-(methylthio)-thiazole: This compound has a similar structure but contains a methylthio group at the C-2 position.
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate: This derivative has an ethylimino group at the C-2 position and a carboxylate group at the C-5 position.
The uniqueness of this compound lies in its ability to undergo [2+2]-cyclodimerization to form highly functionalized cyclobutane derivatives, which have diverse applications in synthetic chemistry and biological research .
Eigenschaften
CAS-Nummer |
918960-43-7 |
|---|---|
Molekularformel |
C6H7NS |
Molekulargewicht |
125.19 g/mol |
InChI |
InChI=1S/C6H7NS/c1-3-6-5(2)7-4-8-6/h1,4H2,2H3 |
InChI-Schlüssel |
HIZMWPKSRRXPGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NCSC1=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14200197.png)
![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)

![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)
![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)






![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)
